An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (CAS No. 1207111-45-2) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. As a derivative of cyclohexanone, it provides a versatile scaffold for the synthesis of more complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is a key feature, offering a stable yet readily cleavable handle that is fundamental to modern multi-step organic synthesis, particularly in the construction of active pharmaceutical ingredients (APIs).
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the physicochemical properties of this compound. We will delve into not only its known and predicted characteristics but also the underlying chemical principles that govern its behavior. Furthermore, this document outlines the standard methodologies for its empirical characterization, ensuring that researchers can confidently assess its quality and integrate it into their synthetic workflows. The focus is on providing a practical and scientifically rigorous resource that bridges the gap between theoretical knowledge and laboratory application.
Molecular Structure and Identification
A thorough understanding of a molecule's properties begins with its precise chemical identity.
Chemical Structure
Caption: 2D Chemical Structure of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate | [1] |
| CAS Number | 1207111-45-2 | [1] |
| Molecular Formula | C₁₃H₂₃NO₃ | |
| Molecular Weight | 241.33 g/mol | Calculated |
| EC Number | 869-733-9 | [1] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is not extensively published. However, by examining closely related structural analogs, we can infer its likely properties. This approach is standard in early-stage drug development for prioritizing and handling new chemical entities.
| Property | Target Compound (CAS 1207111-45-2) | Analog A: tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7) | Analog B: tert-butyl ((4-oxocyclohexyl)methyl)carbamate (CAS 809273-70-9) |
| Appearance | Predicted: White to off-white solid | White solid | Solid |
| Molecular Formula | C₁₃H₂₃NO₃ | C₁₂H₂₁NO₃ | C₁₂H₂₁NO₃ |
| Molecular Weight | 241.33 g/mol | 227.31 g/mol | 227.31 g/mol |
| Boiling Point | Predicted: ~360-380 °C at 760 mmHg | Not available | 351.5±15.0 °C at 760 mmHg (Predicted)[2] |
| Melting Point | Not available | Not available | Not available |
| Solubility | Predicted: Soluble in methanol, DCM | Not available | Not available |
| pKa | Predicted: ~13 (amine proton, if deprotected) | Not available | Not available |
Expert Insight: The addition of a methyl group on the carbamate nitrogen and another on the cyclohexyl ring in our target compound, compared to Analog B, would be expected to slightly increase its molecular weight and boiling point due to increased van der Waals forces. The overall solid appearance and solubility in common organic solvents like dichloromethane (DCM) and methanol are highly probable, consistent with molecules of this type.
The Chemistry of the Boc Protecting Group: Stability and Reactivity
The physicochemical behavior of the title compound is dominated by the tert-butyloxycarbonyl (Boc) group. Understanding its stability is critical for its successful application in synthesis.
Core Principles of the Boc Group
The Boc group is one of the most widely used amine protecting groups due to its dual nature:
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Robustness: It is remarkably stable under a wide range of conditions, including basic, nucleophilic, and reductive environments. This stability is a cornerstone of its utility, allowing chemists to perform a variety of transformations on other parts of the molecule without fear of unintended deprotection.
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Facile Cleavage: Despite its stability, it can be removed under mild acidic conditions. This orthogonality is key to complex synthetic strategies.
Caption: Stability profile of the Boc protecting group.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group proceeds via a carbocationic intermediate. This mechanism explains why it is so sensitive to acid.
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Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA).
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Carbocation Formation: The protonated intermediate collapses, leading to the formation of the unstable carbamic acid, carbon dioxide, and a stable tert-butyl carbocation.
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Gas Evolution: The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas. The evolution of CO₂ is a visual indicator that the reaction is proceeding.
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Carbocation Quenching: The tert-butyl carbocation is quenched, typically by forming isobutylene gas.
This reliance on a stable carbocation intermediate is precisely why the tert-butyl group is used; less substituted alkyl groups would not form a carbocation as readily, making deprotection significantly more difficult.
Recommended Analytical and Characterization Protocols
To ensure the identity, purity, and stability of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate, a suite of standard analytical techniques should be employed. The following protocols represent a self-validating system for quality control.
Workflow for Compound Characterization
Caption: Standard workflow for physicochemical characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like this, a reverse-phase method is standard.
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Methodology:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (for the carbamate chromophore).
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
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Causality: The C18 (nonpolar) stationary phase retains the compound. The gradient from a highly polar mobile phase (water) to a less polar one (acetonitrile) systematically elutes compounds based on their polarity. The formic acid helps to protonate silanols on the column and the analyte, leading to sharper peaks.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structure confirmation.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: Acquire a spectrum to observe the chemical shifts, integration (proton count), and splitting patterns of all hydrogen atoms. Key expected signals include the large singlet for the tert-butyl group (~1.4 ppm), the singlet for the N-methyl group, and the multiplets for the cyclohexyl and methyl protons.
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¹³C NMR: Acquire a spectrum to confirm the number of unique carbon environments. Key signals would include the carbonyl carbons of the ketone and carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclohexyl ring.
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Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds. If solubility is an issue, DMSO-d₆ can be used.
Molecular Weight Confirmation by Mass Spectrometry (MS)
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Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.
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Methodology:
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Ionization Source: Electrospray Ionization (ESI) is preferred for this type of molecule as it is a "soft" technique that minimizes fragmentation.
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Mode: Positive ion mode is typically used, looking for the [M+H]⁺ or [M+Na]⁺ adducts.
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Analysis: The expected m/z for [M+H]⁺ would be approximately 242.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
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Causality: ESI is ideal because it allows the intact molecule to be gently transferred into the gas phase as an ion, providing a clear molecular ion peak for confirmation.
Safety and Handling
Based on notified classifications, Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate should be handled with appropriate care.
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Hazard Classifications:
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Recommended Precautions:
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Handle in a well-ventilated area or fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust or vapors.
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Conclusion
Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is a valuable building block whose utility is defined by the predictable and well-understood chemistry of its Boc-protecting group. While comprehensive experimental data on its physical properties is sparse, a robust understanding can be built through comparative analysis with structural analogs and a firm grasp of the underlying chemical principles. The analytical workflows detailed herein provide a reliable framework for researchers to validate the quality of this reagent, ensuring its effective and reliable use in the synthesis of novel compounds for drug discovery and development.
References
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NextSDS. tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate — Chemical Substance Information. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
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PubChemLite. Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3). [Link]

